molecular formula C10H12O4 B14840420 2-Hydroxy-5-isopropoxybenzoic acid

2-Hydroxy-5-isopropoxybenzoic acid

Cat. No.: B14840420
M. Wt: 196.20 g/mol
InChI Key: QQFOXWDJIPWVRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the 2-position and a propan-2-yloxy group at the 5-position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-5-(propan-2-yloxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(propan-2-yloxy)benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-hydroxy-5-(propan-2-yloxy)benzyl alcohol or 2-hydroxy-5-(propan-2-yloxy)benzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of 2-hydroxy-5-(propan-2-yloxy)benzoic acid.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

2-Hydroxy-5-(propan-2-yloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:

    Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor for aspirin.

    p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Exhibits antioxidant and anti-inflammatory properties.

    Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Known for its strong antioxidant activity and use in the food industry.

The uniqueness of 2-hydroxy-5-(propan-2-yloxy)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acid derivatives.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)

InChI Key

QQFOXWDJIPWVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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